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Compound of Interest

Compound Name: Clavamycin C

Cat. No.: B15582683 Get Quote

The structural elucidation of novel bioactive compounds is a cornerstone of natural product

chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as

the most powerful technique for determining the precise atomic arrangement of complex

organic molecules. This guide provides a comparative framework for the structural confirmation

of Clavamycin C, a putative novel member of the clavulanic acid family of β-lactamase

inhibitors. Due to the current lack of publicly available data for "Clavamycin C," this document

will present a generalized workflow and data templates that are essential for its structural

verification against potential alternative structures.

While extensive searches for "Clavamycin C" did not yield a specific chemical structure or

associated NMR data, this guide is structured to be immediately applicable once such data

becomes available. The methodologies and comparative tables outlined below are based on

established principles for the structural analysis of related compounds, such as clavulanic acid

and other oxapenams.

Proposed Structure and Potential Isomers
The foundational step in structural confirmation is to have a proposed structure. For the

purpose of this guide, let's assume a hypothetical structure for Clavamycin C that is a

derivative of clavulanic acid. Structural confirmation via NMR requires a rigorous comparison of

experimental data with the expected spectroscopic features of this proposed structure and any

plausible isomeric alternatives.

Hypothetical Alternative Structures for Comparison:
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Epimers: Structures differing in the stereochemistry at one or more chiral centers.

Regioisomers: Isomers with different placement of functional groups or substituents.

Constitutional Isomers: Isomers with the same molecular formula but different connectivity.

Comparative NMR Data Analysis
A comprehensive analysis of 1D and 2D NMR data is critical for unambiguous structure

determination. The following tables are designed to systematically compare the experimental

NMR data of an isolated compound with the expected values for the proposed structure of

Clavamycin C and its alternatives.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Atom No.

Proposed
Clavamycin C
(Expected δ,
Mult., J in Hz)

Alternative
Structure 1
(Expected δ,
Mult., J in Hz)

Alternative
Structure 2
(Expected δ,
Mult., J in Hz)

Experimental
Data (δ, Mult.,
J in Hz)

H-2

H-5

H-6α

H-6β

...

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
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Atom No.
Proposed
Clavamycin C
(Expected δ)

Alternative
Structure 1
(Expected δ)

Alternative
Structure 2
(Expected δ)

Experimental
Data (δ)

C-2

C-3

C-5

C-7

...

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton(s) COSY Correlations
HSQC Correlation
(¹³C)

Key HMBC
Correlations (¹³C)

H-2 C-2 C-3, C-5, C-7

H-5 C-5 C-2, C-3, C-6, C-7

H-6α/β C-6 C-5, C-7

... ... ...

Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific

findings.

General NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the isolated and purified compound

in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or

higher).
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¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using a proton-

decoupling pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger

number of scans are typically required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[1]

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.[2]

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3

bond) proton-carbon correlations, which are critical for establishing the connectivity of

the carbon skeleton.[2]

Logical Workflow for Structure Confirmation
The process of confirming a chemical structure using NMR data follows a logical progression,

as illustrated in the diagram below.
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Caption: Workflow for the structural confirmation of Clavamycin C using NMR spectroscopy.
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In conclusion, while the specific structure and NMR data for Clavamycin C remain to be

reported, this guide provides the necessary framework for its eventual structural elucidation

and confirmation. By systematically acquiring and analyzing a full suite of NMR data and

comparing it against plausible alternatives, researchers can confidently establish the definitive

structure of this and other novel natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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